2,6-Dimethylphenylsulfonylethanol
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Overview
Description
2,6-Dimethylphenylsulfonylethanol is an organic compound with the molecular formula C10H14O3S It is characterized by the presence of a sulfonyl group attached to an ethanol moiety, with two methyl groups positioned at the 2 and 6 locations on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylphenylsulfonylethanol typically involves the reaction of 2,6-dimethylphenol with ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is subsequently hydrolyzed to yield the desired product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and crystallization can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylphenylsulfonylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions are performed under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfides
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
2,6-Dimethylphenylsulfonylethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving sulfonyl-containing drugs.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2,6-Dimethylphenylsulfonylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound may interact with cellular pathways involved in inflammation and oxidative stress, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenol: A precursor in the synthesis of 2,6-Dimethylphenylsulfonylethanol.
2,5-Dimethylphenol: Similar in structure but with different positional isomerism.
2,6-Dimethoxyphenol: Contains methoxy groups instead of methyl groups.
Uniqueness
This compound is unique due to the presence of both sulfonyl and ethanol functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H14O3S |
---|---|
Molecular Weight |
214.28 g/mol |
IUPAC Name |
2-(2,6-dimethylphenyl)sulfonylethanol |
InChI |
InChI=1S/C10H14O3S/c1-8-4-3-5-9(2)10(8)14(12,13)7-6-11/h3-5,11H,6-7H2,1-2H3 |
InChI Key |
NOEMRZZVXQOAAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)S(=O)(=O)CCO |
Origin of Product |
United States |
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